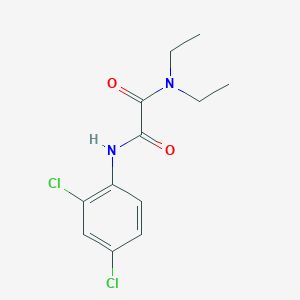![molecular formula C25H26N2O2S B4069807 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069807.png)
2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide
Vue d'ensemble
Description
2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, an important neurotransmitter in the brain. BPTES has been found to be effective in inhibiting glutaminase activity in various cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide works by binding to the active site of glutaminase, inhibiting its activity. Glutaminase is required for the conversion of glutamine to glutamate, which is an important neurotransmitter in the brain. By inhibiting glutaminase activity, 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide reduces the levels of glutamate in the brain, which can have a number of beneficial effects.
Biochemical and Physiological Effects:
2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce the levels of glutamate in the brain, and improve the survival of animals with cancer. 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easy to use and manipulate in experiments. However, 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide has some limitations as well. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide has been found to have some toxicity in animals, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide. One area of future research is to better understand the mechanism of action of 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide and how it interacts with glutaminase. Another area of research is to explore the potential use of 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, there is a need for more research on the toxicity of 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide and its potential side effects in humans. Overall, 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide has the potential to be an important tool in the fight against cancer and other diseases, but more research is needed to fully understand its potential and limitations.
Applications De Recherche Scientifique
2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been found to be effective in inhibiting the growth of various cancer cells, including breast, lung, and prostate cancer cells. 2-{[2-(benzylthio)propanoyl]amino}-N-(1-phenylethyl)benzamide works by inhibiting the activity of glutaminase, which is required for the growth and survival of cancer cells.
Propriétés
IUPAC Name |
2-(2-benzylsulfanylpropanoylamino)-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2S/c1-18(21-13-7-4-8-14-21)26-25(29)22-15-9-10-16-23(22)27-24(28)19(2)30-17-20-11-5-3-6-12-20/h3-16,18-19H,17H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVSDHQPXGTTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(benzylsulfanyl)propanoyl]amino}-N-(1-phenylethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,6-dimethylpiperidine](/img/structure/B4069729.png)
![N-isobutyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069736.png)
![2-(3-hydroxypropyl)-N-(4-iodophenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4069752.png)
![4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile](/img/structure/B4069755.png)
![2-[({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4069758.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B4069766.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-mesitylbenzamide](/img/structure/B4069770.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4069778.png)

![4-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4069795.png)

![2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4069805.png)
![N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4069814.png)
![3-(acetylamino)-N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]benzamide](/img/structure/B4069824.png)